4-ethoxy-3-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-3-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-3-25-20-12-11-19(14-16(20)2)26(23,24)21-15-18-10-7-13-22(18)17-8-5-4-6-9-17/h4-6,8-9,11-12,14,18,21H,3,7,10,13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTONLSUXGARHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCCN2C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Insights :
- The 1-phenylpyrrolidinylmethyl group distinguishes the target compound from phthalazinone (in antifungal derivatives) and pyrazolopyrimidine systems (in analogs from –4). This group may enhance blood-brain barrier penetration due to its lipophilicity .
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight (~406 g/mol, estimated) is lower than pyrazolo[3,4-d]pyrimidine analogs (e.g., 589.1 g/mol in ), which may improve bioavailability.
- Lipophilicity: The ethoxy and pyrrolidine groups likely confer moderate lipophilicity (clogP ~2.5–3.5), intermediate between the highly polar phthalazinone derivatives (clogP ~1.8–2.2 ) and fluorinated chromene systems (clogP ~4.0–4.5 ).
- Melting Point : Pyrrolidine-containing sulfonamides typically exhibit melting points between 150–200°C, similar to pyrazolopyrimidine analogs (e.g., 175–178°C in ).
Q & A
Q. What are the key synthetic routes for 4-ethoxy-3-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)benzenesulfonamide, and how are reaction conditions optimized?
The synthesis typically involves coupling a benzenesulfonamide core with functionalized pyrrolidine derivatives. Critical steps include:
- Nucleophilic substitution : Reacting 4-ethoxy-3-methylbenzenesulfonyl chloride with a (1-phenylpyrrolidin-2-yl)methylamine intermediate under controlled pH (7–9) and temperature (0–25°C) to minimize side reactions .
- Purification : Chromatography (e.g., silica gel) or recrystallization (using ethanol/water mixtures) to isolate the product with ≥95% purity .
- Yield optimization : Catalysts like triethylamine improve reaction efficiency, while inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates .
Q. How can structural characterization of this compound be methodologically validated?
- Spectroscopic analysis :
- X-ray crystallography : Resolve stereochemistry of the pyrrolidine moiety and sulfonamide geometry, if single crystals are obtainable .
Q. What are the primary physicochemical properties influencing its biological activity?
- LogP : Estimated ~3.2 (via computational tools like MarvinSketch), suggesting moderate membrane permeability .
- Solubility : Poor aqueous solubility (<0.1 mg/mL in PBS), necessitating DMSO or cyclodextrin-based formulations for in vitro assays .
- pKa : Sulfonamide group (pKa ~10.5) remains deprotonated at physiological pH, enhancing hydrogen-bonding potential with targets .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina to simulate binding to enzymes like carbonic anhydrase IX (CA-IX), a common sulfonamide target. Key interactions include:
- MD simulations : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates robust target engagement .
Q. How to resolve contradictions in biological activity data across studies?
Discrepancies may arise from:
- Assay variability : Compare IC₅₀ values using standardized protocols (e.g., fixed pH, temperature). For example, CA-IX inhibition varies by ±15% between fluorometric vs. colorimetric assays .
- Structural analogs : Pyrazole-containing analogs (e.g., 4-methyl-N-(1-(3-methyl-2-(1H-pyrazol-1-yl)phenyl)pentyl)benzenesulfonamide) show divergent activity due to altered π-π stacking . Cross-validate results with control compounds.
Q. What strategies improve selectivity for off-target mitigation in sulfonamide derivatives?
- Substituent tuning : Replace 3-methyl with electron-withdrawing groups (e.g., Cl) to reduce non-specific binding to serum albumin .
- Prodrug design : Mask the sulfonamide as a methyl ester to limit interaction with non-target proteins until enzymatic activation .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
